molecular formula C10H14O3S B13588794 rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13588794
M. Wt: 214.28 g/mol
InChI Key: HWTXHDZNHGQRJG-OYNCUSHFSA-N
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Description

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[310]hexane-1-carboxylate is a complex organic compound featuring a bicyclic hexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable method for producing this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions involving sulfur-containing compounds.

    Industry: The compound’s unique properties make it useful for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetylsulfanyl group can participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways. The bicyclic structure may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific combination of a bicyclic hexane core with an acetylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl (1R,4S,5R)-4-acetylsulfanylbicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C10H14O3S/c1-6(11)14-8-3-4-10(5-7(8)10)9(12)13-2/h7-8H,3-5H2,1-2H3/t7-,8-,10+/m0/s1

InChI Key

HWTXHDZNHGQRJG-OYNCUSHFSA-N

Isomeric SMILES

CC(=O)S[C@H]1CC[C@@]2([C@H]1C2)C(=O)OC

Canonical SMILES

CC(=O)SC1CCC2(C1C2)C(=O)OC

Origin of Product

United States

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